molecular formula C17H18N2O B2408411 1-[1-Benzylbenzimidazol-2-yl]propan-1-ol CAS No. 887348-83-6

1-[1-Benzylbenzimidazol-2-yl]propan-1-ol

Cat. No. B2408411
CAS RN: 887348-83-6
M. Wt: 266.344
InChI Key: NPJGBELIUAUTBI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzimidazole group is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The propan-1-ol group, being an alcohol, could potentially undergo reactions such as oxidation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability, while the propan-1-ol group could influence its solubility due to the presence of the polar hydroxyl (-OH) group .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and is a common target for many anticancer drugs.

Mode of Action

It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or investigating its biological activity if it’s intended to be a drug or a biologically active molecule .

properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-16(20)17-18-14-10-6-7-11-15(14)19(17)12-13-8-4-3-5-9-13/h3-11,16,20H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJGBELIUAUTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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